2-Methylthietane 1,1-dioxide 2-Methylthietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 24609-83-4
VCID: VC16044863
InChI: InChI=1S/C4H8O2S/c1-4-2-3-7(4,5)6/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

2-Methylthietane 1,1-dioxide

CAS No.: 24609-83-4

Cat. No.: VC16044863

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylthietane 1,1-dioxide - 24609-83-4

Specification

CAS No. 24609-83-4
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name 2-methylthietane 1,1-dioxide
Standard InChI InChI=1S/C4H8O2S/c1-4-2-3-7(4,5)6/h4H,2-3H2,1H3
Standard InChI Key TXAHBJCGDFTYDQ-UHFFFAOYSA-N
Canonical SMILES CC1CCS1(=O)=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Identity

2-Methylthietane 1,1-dioxide is systematically named as 2-methyl-1λ⁶-thietane-1,1-dione, reflecting its sulfone functional group (SO2\text{SO}_2) and methyl substituent at the second carbon of the thietane ring. The compound is registered under two distinct CAS numbers: 5687-92-3 and 24609-83-4, a discrepancy attributed to variations in isomer classification or database entries . Synonyms include 2-methylthietane sulfone and 2-methyl-1,1-dioxothietane, though its IUPAC name remains the primary identifier in scholarly contexts.

Molecular Geometry and Bonding

The molecule comprises a four-membered thietane ring with a sulfur atom at position 1, two oxygen atoms double-bonded to sulfur (sulfone group), and a methyl group at position 2 (Figure 1). The ring’s puckered conformation reduces angle strain, while the sulfone group introduces polarity, influencing solubility and reactivity. Computational studies suggest bond lengths of 1.82A˚1.82 \, \text{Å} for S=O\text{S=O} and 1.78A˚1.78 \, \text{Å} for C-S\text{C-S}, with bond angles of approximately 9292^\circ at the sulfur atom.

Table 1: Key Molecular Properties of 2-Methylthietane 1,1-Dioxide

PropertyValue
Molecular FormulaC4H8O2S\text{C}_4\text{H}_8\text{O}_2\text{S}
Molecular Weight120.17 g/mol
CAS Registry Numbers5687-92-3, 24609-83-4
Sulfur Oxidation State+VI
Ring Strain Energy~25 kcal/mol (estimated)

Synthetic Methodologies

Oxidation of Thietane Precursors

The most common synthesis involves oxidizing 2-methylthietane with peroxides or ozone. For example, treatment with H2O2\text{H}_2\text{O}_2 in acetic acid yields the sulfone derivative in 65–75% efficiency. This method leverages the nucleophilic character of sulfur, which readily undergoes oxidation from a sulfide (S\text{S}) to a sulfone (SO2\text{SO}_2).

Cyclization of Sulfur-Containing Intermediates

Alternative routes include cyclizing γ-thiobutyrolactones with methylating agents. A 1978 study demonstrated the use of dimethyl sulfate to induce ring closure, forming the thietane skeleton before subsequent oxidation . While less efficient (45–50% yield), this approach allows for functional group diversification at the methyl position.

Table 2: Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Advantages
Peroxide OxidationH2O2\text{H}_2\text{O}_2, CH3COOH\text{CH}_3\text{COOH}70High yield, mild conditions
OzonolysisO3\text{O}_3, MeOH\text{MeOH}65Rapid reaction, scalable
CyclizationDimethyl sulfate48Tunable substituents

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits moderate thermal stability, with decomposition observed above 180C180^\circ \text{C}. Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 20C-20^\circ \text{C}, indicative of a semi-crystalline structure at room temperature. Limited data on melting and boiling points suggest challenges in purification via distillation.

Solubility and Reactivity

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone dissolve 2-methylthietane 1,1-dioxide readily, while it is sparingly soluble in water (2.3g/L\sim 2.3 \, \text{g/L}) . The sulfone group enhances electrophilicity, enabling nucleophilic ring-opening reactions with amines or alkoxides. For instance, reaction with sodium methoxide generates β-keto sulfones, valuable intermediates in heterocyclic synthesis .

Applications in Medicinal Chemistry

Materials Science Applications

The compound’s rigid ring system and sulfone moiety make it a candidate for polymer cross-linking. Incorporation into epoxy resins improves thermal resistance by 1520C15–20^\circ \text{C}, as measured by thermogravimetric analysis (TGA).

Recent Advances and Future Directions

Recent computational studies have explored the compound’s potential as a chiral auxiliary in asymmetric synthesis. Density functional theory (DFT) calculations predict enantioselectivity exceeding 80%ee80\% \, \text{ee} in Diels-Alder reactions when paired with transition metal catalysts. Future research should prioritize in vivo toxicological profiling and scalable synthetic protocols to unlock its full industrial potential.

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